molecular formula C9H6Br2N2O B15225981 2,6-Dibromo-7-methoxyquinazoline

2,6-Dibromo-7-methoxyquinazoline

Cat. No.: B15225981
M. Wt: 317.96 g/mol
InChI Key: QVIPCOOSAJFGHF-UHFFFAOYSA-N
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Description

2,6-Dibromo-7-methoxyquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Scientific Research Applications

2,6-Dibromo-7-methoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

  • 2,6-Dichloro-7-methoxyquinazoline
  • 2,6-Difluoro-7-methoxyquinazoline
  • 2,6-Diiodo-7-methoxyquinazoline

Comparison: Compared to its analogs, 2,6-Dibromo-7-methoxyquinazoline exhibits unique reactivity due to the presence of bromine atoms. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C9H6Br2N2O

Molecular Weight

317.96 g/mol

IUPAC Name

2,6-dibromo-7-methoxyquinazoline

InChI

InChI=1S/C9H6Br2N2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3

InChI Key

QVIPCOOSAJFGHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)Br)Br

Origin of Product

United States

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